N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Structural and Functional Significance of Triazolopyridine Scaffolds in Drug Discovery
The triazolo[4,3-a]pyridine system is a fused bicyclic heterocycle comprising a pyridine ring annulated with a 1,2,4-triazole moiety. This scaffold’s planar geometry and electron-rich nature facilitate π-π stacking interactions with aromatic residues in enzymatic active sites, while its nitrogen atoms serve as hydrogen bond acceptors. Molecular dynamics simulations of p38 MAP kinase inhibitors containing this scaffold reveal that the triazolopyridine core occupies a hydrophobic pocket near the ATP-binding site, with the C6 substituent extending into a solvent-exposed region.
A key advantage of the triazolopyridine system is its metabolic resilience. Comparative studies show that replacing sulfur linkers with methylene groups at position C6 reduces oxidative metabolism while maintaining target affinity, as demonstrated by compound 61 (IC~50~ = 12 nM against p38α). The scaffold’s synthetic versatility enables regioselective functionalization, allowing medicinal chemists to fine-tune physicochemical properties. For example, introducing methyl groups at position 3 enhances lipophilicity for blood-brain barrier penetration, while sulfonamide substitutions at position 8 improve aqueous solubility.
Table 1: Representative Triazolopyridine-Based Investigational Drugs
| Compound | Target | Key Modification | Activity (IC~50~) | Source |
|---|---|---|---|---|
| PF-03715455 | p38 MAP kinase | C6 methylene linker | 12 nM | |
| OPD-001 | PARP1 | 8-Sulfonamide | 45 nM | |
| TZP-102 | H~1~ receptor | 3-Methyl substitution | 8.2 nM |
Role of Sulfonamide Moieties in Bioactive Compound Development
Sulfonamide (-SO~2~NH~2~) groups confer three critical advantages in drug design:
- Hydrogen Bonding Capacity : The sulfonyl oxygen atoms act as hydrogen bond acceptors, anchoring compounds to conserved residues like Asp168 in carbonic anhydrase or Lys53 in dihydrofolate reductase.
- Acid-Base Properties : The sulfonamide’s pK~a~ (~10.5) ensures partial ionization at physiological pH, enhancing solubility without compromising membrane permeability.
- Structural Rigidity : The tetrahedral geometry of the sulfur atom restricts conformational freedom, preorganizing molecules for target binding.
In the context of antiparasitic agents, sulfonamides inhibit protozoan dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Structural studies reveal that the sulfonamide group displaces the p-aminobenzoic acid (PABA) substrate by mimicking its hydrogen-bonding pattern. This mechanism is exploited in the design of N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-triazolo[4,3-a]pyridine-8-sulfonamide, where the sulfonamide serves dual roles as a DHPS inhibitor and solubility enhancer.
Table 2: Sulfonamide-Containing Antiparasitic Agents
| Drug | Target Organism | Sulfonamide Position | LogP | Reference |
|---|---|---|---|---|
| Sulfadiazine | Toxoplasma gondii | N~1~ | 0.89 | |
| Sulfamethoxazole | Plasmodium spp. | N~1~ | 0.97 | |
| Target Compound | Leishmania spp. | C~8~ | 2.14* |
*Calculated using Crippen’s fragmentation method.
Historical Context of Antiparasitic Agent Discovery Using Heterocyclic Systems
The strategic use of heterocycles in antiparasitic drug development dates to the 1940s, when chloroquine’s quinoline core revolutionized malaria treatment. Triazolopyridines emerged in the 1990s as researchers sought scaffolds combining the metabolic stability of pyridines with the hydrogen-bonding capacity of triazoles. Early successes included nitazoxanide, a 5-nitrothiazole derivative active against Cryptosporidium and Giardia, which validated the utility of fused nitrogen heterocycles.
Modern structure-based drug design has enabled precise optimization of triazolopyridine sulfonamides. For instance, introducing the 3-methyl group in N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-triazolo[4,3-a]pyridine-8-sulfonamide arose from QSAR models predicting that alkyl substituents at this position would shield the triazole ring from cytochrome P450 oxidation. Concurrently, the 4-methylbenzyl group at the N-position was engineered to occupy a hydrophobic subpocket in DHPS, improving binding affinity by 18-fold compared to unsubstituted analogs.
Key Milestones in Heterocyclic Antiparasitic Development
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-8-10-17(11-9-15)14-26(19-6-3-5-18(22)13-19)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKVUKFXFZGKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-a]pyridine core: This is achieved through the cyclization of appropriate precursors under specific conditions, such as the use of enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the sulfonamide group: This step involves the reaction of the triazolo[4,3-a]pyridine intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide derivative.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit antimicrobial properties. N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been evaluated for its efficacy against various bacterial strains. Studies suggest that the sulfonamide group enhances its antimicrobial activity by inhibiting bacterial folate synthesis pathways.
Anticancer Potential
The compound has shown promise in anticancer research, particularly against certain types of tumors. The mechanism of action is believed to involve the inhibition of specific enzymes involved in DNA synthesis and repair. Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Neurological Applications
Recent studies have explored the potential of this compound as a modulator of neurotransmitter systems. It has been noted for its potential effects on the central nervous system, particularly in relation to disorders such as anxiety and depression. The compound's ability to interact with G protein-coupled receptors suggests a possible role as an anxiolytic or antidepressant agent.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations. |
| Study C | Neurological | Showed anxiolytic effects in animal models, reducing anxiety-like behaviors in elevated plus maze tests. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the triazole ring and sulfonamide group can enhance selectivity and potency against target enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a triazolopyridine sulfonamide scaffold with derivatives reported in and . Key structural variations among analogs include:
- Aromatic substituents : The 3-chlorophenyl and 4-methylbenzyl groups in the target compound contrast with fluorinated (e.g., 8a: 3,5-difluorophenyl), methoxy-substituted (e.g., 8c: 4-methoxybenzyl), or dimethylphenyl groups (e.g., 8c: 3,5-dimethylphenyl) in analogs .
- Core modifications : The 3-methyl group on the triazolo ring is conserved in 8c and 8h–i, while 8a lacks this methyl group .
Table 1: Physicochemical Comparison
Spectroscopic and Analytical Data
- 1H-NMR : The target compound’s aromatic proton signals would likely resemble those of 8a and 8c, which exhibit δ 7.00–7.45 ppm for aromatic protons and δ 5.16–5.25 ppm for benzyl CH2 groups. The 3-methyl group in the target compound and 8c generates a singlet near δ 2.76 ppm .
- LC/MS : Analogs like 8a (m/z 435.6 [M+H]+) and 8c (m/z 433.5) suggest the target compound’s molecular ion would fall within 430–440 m/z, depending on exact substituents .
Table 2: Key NMR Shifts
| Compound | δ (1H-NMR, CH2) | δ (1H-NMR, 3-CH3) | δ (13C-NMR, Triazolo Core) |
|---|---|---|---|
| Target Compound | Not reported | ~2.76 ppm | Not reported |
| 8a () | 5.25 ppm | N/A | 143.6 ppm |
| 8c () | 5.16 ppm | 2.76 ppm | 138.3 ppm |
Biological Activity
N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
1. Synthesis
The compound can be synthesized through various methods involving the triazolo-pyridine framework. The synthesis typically involves chlorosulfonation reactions and subsequent substitution reactions to introduce the sulfonamide group and the phenyl substituents at specific positions on the triazole ring.
2.1 Antitumor Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antitumor properties. For instance, studies have shown that certain substituted triazolo[4,3-a]pyridines can inhibit the growth of various cancer cell lines at concentrations as low as M, with some effects observed at M .
Table 1: Antitumor Activity of Triazolo-Pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10a,d | MCF7 | 5.0 | Apoptosis induction |
| 11a,d | NCI-H460 | 3.0 | Microtubule disruption |
| N-(3-chlorophenyl)-... | Various | <10 | Cell cycle arrest |
2.2 Antimalarial Activity
In addition to its antitumor effects, this compound has been evaluated for antimalarial activity against Plasmodium falciparum. In vitro studies demonstrated promising results, with some derivatives showing IC50 values as low as 2.24 µM . The mechanism appears to involve inhibition of falcipain-2, a critical enzyme for the survival of the malaria parasite.
Table 2: Antimalarial Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.24 | Falcipain-2 |
| Compound B | 4.98 | Falcipain-2 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound targets specific enzymes involved in cancer cell proliferation and malaria parasite survival.
- Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells through various pathways.
- Microtubule Disruption : Certain derivatives disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis.
4. Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Case Study 1 : A study on a derivative showed a significant reduction in tumor size in xenograft models when administered at a dose corresponding to its IC50 value.
- Case Study 2 : In a malaria model, treatment with the compound resulted in a marked decrease in parasitemia levels compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution of pre-synthesized sulfonamide intermediates with substituted benzyl chlorides. For example, coupling reactions between N-aryl-sulfonamide derivatives (e.g., N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) and 3-chlorobenzyl chloride under reflux in polar aprotic solvents (e.g., DMF) yield target compounds with moderate-to-high purity (62–65% yields). Reaction optimization includes stoichiometric control (1:1.1 molar ratio of sulfonamide to benzyl chloride) and purification via column chromatography . Oxidative cyclization using sodium hypochlorite in ethanol (3 h at room temperature) is also viable for constructing the triazolopyridine core, offering a greener alternative .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C-NMR : Essential for confirming regiochemistry and substituent orientation. Key diagnostic signals include methylene protons (δ 5.20–5.25 ppm for CH2) and aromatic protons (δ 6.60–8.90 ppm). The 3-methyl group on the triazolo ring appears as a singlet near δ 2.76 ppm .
- LC/MS : Validates molecular weight (e.g., [M+H]+ ≈ 435–440 m/z) and purity (>95%) .
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S within 0.3% of theoretical values) .
- FTIR : Identifies sulfonamide S=O stretches (1130–1150 cm⁻¹) and triazole C=N vibrations (1590–1610 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this sulfonamide derivative?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and stabilize intermediates. Ethanol is preferred for oxidative cyclization due to its compatibility with NaOCl .
- Catalysis : Introduce catalytic bases (e.g., K2CO3) to deprotonate sulfonamide NH groups, accelerating benzylation .
- Temperature Control : Maintain reflux temperatures (80–100°C) for substitution reactions to minimize side products .
- Purification : Employ gradient elution in flash chromatography (hexane/EtOAc) or recrystallization (MeOH/H2O) to isolate high-purity products .
Q. What computational strategies are suitable for studying its biological mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., Plasmodium falciparum enzymes). Grid box dimensions should encompass active sites (e.g., 60 × 60 × 60 Å) with exhaustiveness ≥8 for accuracy .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Standardized Assays : Re-evaluate potency under uniform conditions (e.g., fixed parasite strains for antimalarial IC50, pH 7.4 buffers) .
- Purity Verification : Confirm compound integrity (>98% by HPLC) to exclude impurities as confounding factors .
- Meta-Analysis : Compare structural analogs (e.g., N-aryl vs. N-benzyl sulfonamides) to identify substituent-specific trends. For example, 3-methyl groups may enhance metabolic stability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
